molecular formula C14H25NO6 B6200775 tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate CAS No. 2728727-57-7

tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate

Cat. No.: B6200775
CAS No.: 2728727-57-7
M. Wt: 303.4
InChI Key:
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Description

tert-Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate: is a complex organic compound often used in synthetic chemistry. This compound features a tert-butyl group, which is known for its steric hindrance properties, making it a valuable protecting group in various chemical reactions. The compound is also characterized by the presence of a hydroxy group and a carbonyl group, which contribute to its reactivity and versatility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate typically involves multiple steps:

  • Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

  • Formation of the Ester: : The protected amino acid is then esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step forms the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust and scalable catalysts and reagents to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

  • Reduction: : The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The tert-butyl group can be substituted under acidic conditions, often leading to the formation of more reactive intermediates.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its protecting groups are particularly useful in multi-step synthesis processes.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. The presence of the hydroxy and carbonyl groups allows for the formation of hydrogen bonds, which are crucial in biological systems.

Medicine

In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its ability to act as a prodrug, releasing active compounds under physiological conditions, makes it valuable in drug design.

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate exerts its effects involves several pathways:

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the active amino acid and tert-butyl alcohol.

  • Enzymatic Reactions: : Enzymes can catalyze the hydrolysis of the Boc protecting group, releasing the free amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the hydroxy group, making it less versatile in certain reactions.

    tert-Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxobutanoate: Shorter carbon chain, affecting its reactivity and applications.

Uniqueness

The presence of both the hydroxy and carbonyl groups in tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate makes it uniquely suited for a wide range of chemical reactions. Its steric hindrance due to the tert-butyl group also provides stability, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

2728727-57-7

Molecular Formula

C14H25NO6

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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